molecular formula C11H11ClO3 B1622286 (E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride CAS No. 344402-16-0

(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride

Cat. No.: B1622286
CAS No.: 344402-16-0
M. Wt: 226.65 g/mol
InChI Key: VNZYYMUFZJVDCK-UHFFFAOYSA-N
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Description

(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an acryloyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride typically involves the reaction of (E)-3-(2,5-Dimethoxy-phenyl)-acrylic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

(E)-3-(2,5-Dimethoxy-phenyl)-acrylic acid+Thionyl chloride(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride+SO2+HCl\text{(E)-3-(2,5-Dimethoxy-phenyl)-acrylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (E)-3-(2,5-Dimethoxy-phenyl)-acrylic acid+Thionyl chloride→(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form (E)-3-(2,5-Dimethoxy-phenyl)-acrylic acid.

    Addition Reactions: The double bond in the acryloyl group can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Lewis acids such as aluminum chloride can catalyze certain reactions involving the acyl chloride group.

    Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are commonly used to maintain the reactivity of the acyl chloride group.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, modifying the structure and function of target molecules. This reactivity is exploited in various chemical and biological applications to introduce specific functional groups or labels.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,5-Dimethoxy-phenyl)-acrylic acid: The precursor to the acyl chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride group.

    2,5-Dimethoxybenzoyl chloride: Similar structure but lacks the acryloyl group, affecting its reactivity and applications.

    2,5-Dimethoxyphenethylamine: Contains the same phenyl ring substitution but differs significantly in its functional groups and applications.

Uniqueness

(E)-3-(2,5-Dimethoxy-phenyl)-acryloyl chloride is unique due to the combination of its acyl chloride and acryloyl functionalities, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZYYMUFZJVDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374327
Record name 3-(2,5-dimethoxyphenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344402-16-0
Record name 3-(2,5-dimethoxyphenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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